molecular formula C6H7NOS B3064845 4-(Methylsulfinyl)pyridine CAS No. 21948-76-5

4-(Methylsulfinyl)pyridine

Cat. No.: B3064845
CAS No.: 21948-76-5
M. Wt: 141.19 g/mol
InChI Key: HYVLELBIMWJSDS-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)pyridine is a sulfur-containing compound with a pyridine ring. It has the molecular formula C6H7NOS and a molecular weight of 141.19 g/mol. This compound is notable for its unique chemical structure, which includes a methylsulfinyl group attached to the pyridine ring, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylsulfinyl)pyridine can be synthesized through several methods. One common approach involves the oxidation of 4-(methylsulfanyl)pyridine using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) . The reaction typically occurs under mild conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form 4-(methylsulfonyl)pyridine.

    Reduction: Reduction of this compound can yield 4-(methylsulfanyl)pyridine.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, mCPBA.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: 4-(Methylsulfonyl)pyridine.

    Reduction: 4-(Methylsulfanyl)pyridine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(Methylsulfinyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylsulfinyl)pyridine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes and signaling pathways, leading to its observed biological effects . For example, it may inhibit the activity of certain kinases involved in inflammatory responses, thereby reducing inflammation .

Comparison with Similar Compounds

    4-(Methylsulfanyl)pyridine: This compound is a precursor in the synthesis of 4-(Methylsulfinyl)pyridine and shares similar chemical properties.

    4-(Methylsulfonyl)pyridine: This is an oxidized form of this compound and exhibits different reactivity and applications.

Uniqueness: this compound is unique due to its balanced reactivity and stability, making it a versatile compound in various chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions provides flexibility in synthetic chemistry.

Properties

IUPAC Name

4-methylsulfinylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-9(8)6-2-4-7-5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVLELBIMWJSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516289
Record name 4-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21948-76-5
Record name 4-(Methylsulfinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21948-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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